molecular formula C12H9F3N2O2 B12357596 Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate

Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate

Cat. No.: B12357596
M. Wt: 270.21 g/mol
InChI Key: JISHJNKMEZITCN-VOTSOKGWSA-N
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Description

Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate is an organic compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol . This compound is known for its unique chemical structure, which includes a cyano group, a trifluorophenyl group, and an amino group attached to a prop-2-enoate moiety. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2,3,4-trifluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like acetonitrile or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the trifluorophenyl group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(2,3,4-trifluoroanilino)prop-2-enoate

InChI

InChI=1S/C12H9F3N2O2/c1-2-19-12(18)7(5-16)6-17-9-4-3-8(13)10(14)11(9)15/h3-4,6,17H,2H2,1H3/b7-6+

InChI Key

JISHJNKMEZITCN-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C(=C(C=C1)F)F)F)/C#N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C(=C(C=C1)F)F)F)C#N

Origin of Product

United States

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